molecular formula C15H27P B14690513 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole CAS No. 34938-22-2

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole

Katalognummer: B14690513
CAS-Nummer: 34938-22-2
Molekulargewicht: 238.35 g/mol
InChI-Schlüssel: MKHRMKSXBAHAJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole is a complex organic compound that belongs to the class of phosphindoles. Phosphindoles are heterocyclic compounds containing a phosphorus atom within a fused ring structure. This particular compound is characterized by the presence of a propan-2-yl group attached to the benzo[b]phosphindole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the phosphindole ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert it into different phosphine derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce various phosphine derivatives.

Wissenschaftliche Forschungsanwendungen

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and catalysts.

Wirkmechanismus

The mechanism of action of 5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5H-Benzo[b]phosphindole: A closely related compound with similar structural features.

    Indole Derivatives: Compounds containing the indole nucleus, which share some chemical properties with phosphindoles.

Uniqueness

5-(Propan-2-yl)dodecahydro-1H-benzo[b]phosphindole is unique due to the presence of the propan-2-yl group and the specific arrangement of atoms within the phosphindole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

34938-22-2

Molekularformel

C15H27P

Molekulargewicht

238.35 g/mol

IUPAC-Name

5-propan-2-yl-1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrobenzo[b]phosphindole

InChI

InChI=1S/C15H27P/c1-11(2)16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h11-15H,3-10H2,1-2H3

InChI-Schlüssel

MKHRMKSXBAHAJT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)P1C2CCCCC2C3C1CCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.